Apixaban 13CD3 is a stable isotope-labeled derivative of Apixaban, which is an oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. It is classified under the category of direct oral anticoagulants, specifically as a selective inhibitor of factor Xa, a crucial component in the coagulation cascade. The compound is identified by its Chemical Abstracts Service number 1261393-15-0 and is utilized in various scientific applications, particularly in pharmacokinetics and metabolic studies.
Apixaban 13CD3 is synthesized from precursor compounds through a series of chemical reactions. Its classification as a pharmaceutical compound places it within the broader category of anticoagulants, which are agents that prevent blood clot formation. This specific isotope-labeled variant allows for enhanced tracking and quantification in biological studies, making it valuable in clinical research settings.
The synthesis of Apixaban 13CD3 involves several steps, utilizing various reagents and conditions to achieve high yields. A notable synthetic method includes:
This method achieves yields as high as 93% for Apixaban with minimal use of precious catalysts or auxiliary reagents, demonstrating an efficient synthetic route .
The molecular formula of Apixaban 13CD3 is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. The structure features a complex arrangement including a thienopyridine ring and an oxazolidinone moiety, which are essential for its biological activity. The presence of deuterium (D) isotopes at specific positions allows for precise tracking in metabolic studies.
The synthesis process involves multiple chemical reactions including:
These reactions are closely monitored using techniques such as liquid chromatography-mass spectrometry to ensure completion and yield optimization .
Apixaban functions by selectively inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation, subsequently decreasing fibrin formation and clot development. The mechanism can be summarized as follows:
Quantitative data indicate that Apixaban achieves a significant reduction in thrombin generation at therapeutic concentrations .
Relevant analyses often employ techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm structural integrity and purity .
Apixaban 13CD3 serves several scientific purposes, including:
The incorporation of stable isotopes enhances the precision of analytical methods, facilitating more reliable data collection in research contexts .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4